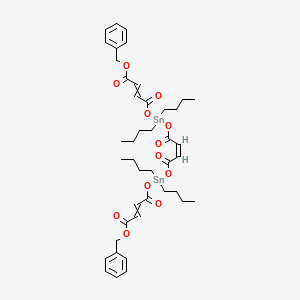
5,7,12,14-Tetraoxa-6,13-distannaoctadeca-2,9,16-trienedioic acid, 6,6,13,13-tetrabutyl-4,8,11,15-tetraoxo-, 1,18-bis(phenylmethyl) ester, (9Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7,12,14-Tetraoxa-6,13-distannaoctadeca-2,9,16-trienedioic acid, 6,6,13,13-tetrabutyl-4,8,11,15-tetraoxo-, bis(phenylmethyl) ester, (9Z)- is a complex organotin compound It is characterized by its unique structure, which includes multiple tin atoms and oxygen bridges
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,7,12,14-Tetraoxa-6,13-distannaoctadeca-2,9,16-trienedioic acid, 6,6,13,13-tetrabutyl-4,8,11,15-tetraoxo-, bis(phenylmethyl) ester, (9Z)- typically involves the reaction of organotin precursors with appropriate ligands under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the formation of the desired product. For instance, the use of dibutyltin oxide and benzyl alcohol in the presence of a suitable catalyst can lead to the formation of this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The process might include steps such as purification and crystallization to obtain the compound in its pure form. The use of automated reactors and advanced analytical techniques ensures consistent quality and high yield in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
5,7,12,14-Tetraoxa-6,13-distannaoctadeca-2,9,16-trienedioic acid, 6,6,13,13-tetrabutyl-4,8,11,15-tetraoxo-, bis(phenylmethyl) ester, (9Z)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.
Reduction: Reduction reactions can lead to the formation of lower oxidation state tin compounds.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions typically require specific solvents and temperatures to proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of functionalized organotin compounds .
Applications De Recherche Scientifique
5,7,12,14-Tetraoxa-6,13-distannaoctadeca-2,9,16-trienedioic acid, 6,6,13,13-tetrabutyl-4,8,11,15-tetraoxo-, bis(phenylmethyl) ester, (9Z)- has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organotin compounds and as a catalyst in various organic reactions.
Biology: The compound’s potential biological activity is being explored, particularly its interactions with biological molecules.
Medicine: Research is ongoing to investigate its potential use in drug delivery systems and as an antimicrobial agent.
Mécanisme D'action
The mechanism by which 5,7,12,14-Tetraoxa-6,13-distannaoctadeca-2,9,16-trienedioic acid, 6,6,13,13-tetrabutyl-4,8,11,15-tetraoxo-, bis(phenylmethyl) ester, (9Z)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The tin atoms in the compound can coordinate with various ligands, influencing biological pathways and chemical reactions. The exact pathways and molecular targets are still under investigation, but the compound’s ability to form stable complexes with other molecules is a key aspect of its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibutyltin oxide: A simpler organotin compound used in similar applications.
Tributyltin chloride: Another organotin compound with different functional groups and applications.
Tetraphenyltin: A related compound with phenyl groups instead of butyl groups.
Uniqueness
5,7,12,14-Tetraoxa-6,13-distannaoctadeca-2,9,16-trienedioic acid, 6,6,13,13-tetrabutyl-4,8,11,15-tetraoxo-, bis(phenylmethyl) ester, (9Z)- is unique due to its complex structure, which includes multiple tin atoms and oxygen bridges. This structure imparts unique chemical and physical properties, making it valuable for specific applications in catalysis and materials science .
Propriétés
Numéro CAS |
68460-06-0 |
|---|---|
Formule moléculaire |
C42H56O12Sn2 |
Poids moléculaire |
990.3 g/mol |
Nom IUPAC |
1-O-benzyl 4-O-[dibutyl-[(Z)-4-[dibutyl-(4-oxo-4-phenylmethoxybut-2-enoyl)oxystannyl]oxy-4-oxobut-2-enoyl]oxystannyl] but-2-enedioate |
InChI |
InChI=1S/2C11H10O4.C4H4O4.4C4H9.2Sn/c2*12-10(13)6-7-11(14)15-8-9-4-2-1-3-5-9;5-3(6)1-2-4(7)8;4*1-3-4-2;;/h2*1-7H,8H2,(H,12,13);1-2H,(H,5,6)(H,7,8);4*1,3-4H2,2H3;;/q;;;;;;;2*+2/p-4/b;;2-1-;;;;;; |
Clé InChI |
ZOCXRPUOFGZFCC-DGCDYZRXSA-J |
SMILES isomérique |
CCCC[Sn](CCCC)(OC(=O)C=CC(=O)OCC1=CC=CC=C1)OC(=O)/C=C\C(=O)O[Sn](CCCC)(CCCC)OC(=O)C=CC(=O)OCC2=CC=CC=C2 |
SMILES canonique |
CCCC[Sn](CCCC)(OC(=O)C=CC(=O)OCC1=CC=CC=C1)OC(=O)C=CC(=O)O[Sn](CCCC)(CCCC)OC(=O)C=CC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


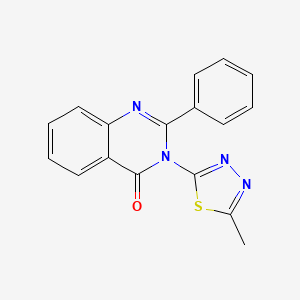
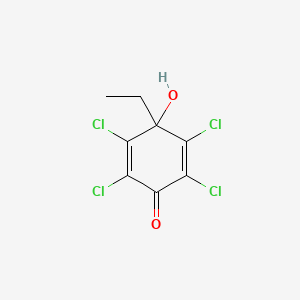
![sodium;2-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-nitrophenolate;cobalt(3+)](/img/structure/B14469882.png)
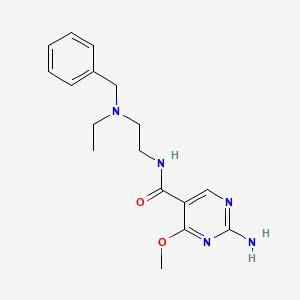
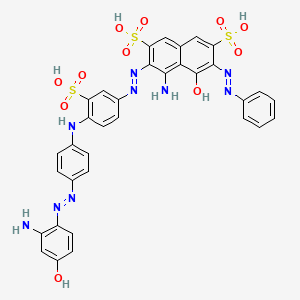
![Benzoic acid, 3,3'-[(1,4-dioxo-2-butene-1,4-diyl)bis(imino-4,1-phenyleneazo)]bis[6-hydroxy-, disodium salt](/img/structure/B14469910.png)
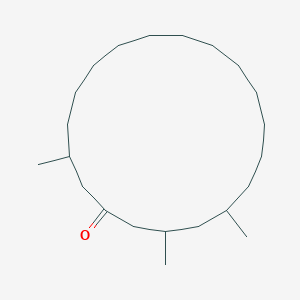
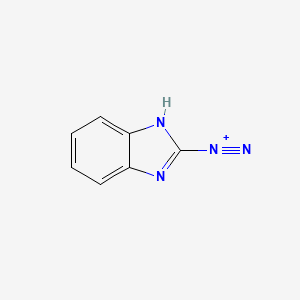
![1,4-Dihydroxy-1,4-dihydropyrazino[2,3-d]pyridazine-5,8-dione](/img/structure/B14469921.png)
![zinc;4-[(1,3-dimethylimidazol-1-ium-2-yl)diazenyl]-N-methylaniline;tetrachloride](/img/structure/B14469925.png)
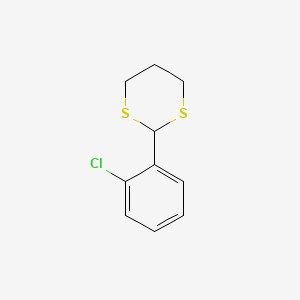
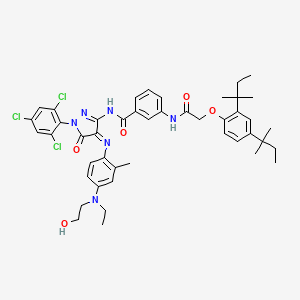

![2-[(1e)-3-Methyl-3-(prop-2-en-1-yl)triaz-1-en-1-yl]benzamide](/img/structure/B14469938.png)
